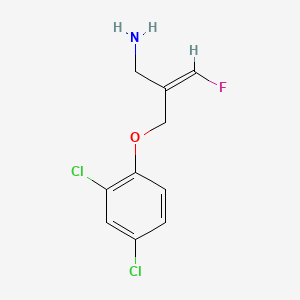

UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

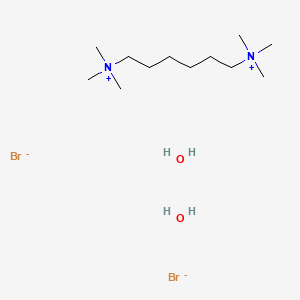

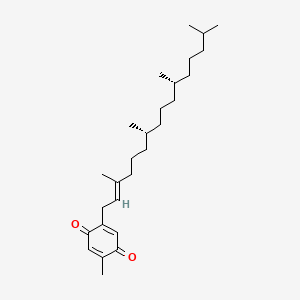

UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine is an UDP-glycopeptide. It is a conjugate acid of an UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-L-lysine(3-).

Scientific Research Applications

Enzymatic Mechanisms and Structural Analysis

- Crystal Structure and Enzymatic Mechanism : The crystal structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase from Escherichia Coli has been analyzed, revealing insights into its role in bacterial cell-wall peptidoglycan biosynthesis (Gordon et al., 2001).

- Structure-Based In-Silico Study : The structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase from Acinetobacter baumannii has been modeled in-silico, identifying potential antibacterial drug targets (Amera et al., 2019).

Biochemical Characterization and Function

- Biochemical Characterization in E. Coli : The enzyme’s kinetic properties and its role in the recycling of peptidoglycan in bacterial cell walls have been studied (Hervé et al., 2007).

- Effects on Peptidoglycan Biosynthesis : The expression of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:L-lysine ligase in Escherichia coli and its effects on cell growth and peptidoglycan biosynthesis have been investigated (Mengin-Lecreulx et al., 1999).

Potential Inhibitors and Drug Targets

- Phosphinate Inhibitors : Research on phosphinate inhibitors of the D-glutamic acid-adding enzyme, crucial for peptidoglycan biosynthesis, highlights potential avenues for antibiotic design (Tanner et al., 1996).

- Molecular Dynamics of Potential Inhibitors : Comparative modeling and dynamic simulation of UDP-N-acetylmuramoyl-alanine ligase (MurC) from Mycobacterium tuberculosis have been conducted to identify novel inhibitors (Isa, 2020).

properties

Molecular Formula |

C34H55N7O24P2 |

|---|---|

Molecular Weight |

1007.8 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2S)-2-[2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid |

InChI |

InChI=1S/C34H55N7O24P2/c1-14(28(49)39-18(32(53)54)7-8-21(44)38-17(31(51)52)6-4-5-10-35)36-29(50)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)47)64-67(58,59)65-66(56,57)60-13-20-24(46)26(48)30(62-20)41-11-9-22(45)40-34(41)55/h9,11,14-15,17-20,23-27,30,33,42,46-48H,4-8,10,12-13,35H2,1-3H3,(H,36,50)(H,37,43)(H,38,44)(H,39,49)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H,40,45,55)/t14-,15?,17-,18?,19+,20+,23+,24+,25+,26+,27+,30+,33?/m0/s1 |

InChI Key |

WXBLSQNZKMJACT-SUZIGWMFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)

![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)